5-(Phenylthio)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
5-phenylsulfanylpentan-1-amine |
InChI |
InChI=1S/C11H17NS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 |
InChI Key |
LSXFKBSEZRHARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylthio Pentan 1 Amine and Analogous Thioether Amines
Strategic Approaches to Carbon-Sulfur Bond Formation
The formation of the aryl thioether bond is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, including nucleophilic substitution, addition to unsaturated systems, and metal-catalyzed cross-coupling reactions.
Thiolation of Activated Alkyl Halides or Equivalents
A foundational method for creating thioethers is the nucleophilic substitution reaction between a thiolate and an alkyl halide. masterorganicchemistry.com This reaction typically proceeds via an SN2 mechanism. In the context of synthesizing 5-(phenylthio)pentan-1-amine, this would involve the reaction of sodium thiophenolate with a 5-halopentan-1-amine derivative (where the amine is appropriately protected) or a precursor like 1,5-dihalopentane.
Thiolates are excellent nucleophiles, often more so than their alkoxide counterparts. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the greater polarizability and lower electronegativity of sulfur compared to oxygen, making its electrons more available for donation to an electrophile. masterorganicchemistry.com The weaker basicity of thiolates compared to alkoxides also minimizes competing elimination (E2) reactions, leading to higher yields of the desired substitution product. masterorganicchemistry.com The reaction is typically performed in polar aprotic solvents, such as dimethylformamide (DMF), which promote the nucleophilic displacement of the halide. acs.org
A general scheme for this approach is as follows:
Step 1: Deprotonation of a thiol (e.g., thiophenol) with a suitable base (e.g., sodium hydride, NaH) to generate the more nucleophilic thiolate. masterorganicchemistry.com
Step 2: Reaction of the thiolate with an alkyl halide (e.g., 5-bromopentan-1-amine, with a protected amine) via an SN2 reaction to form the thioether. masterorganicchemistry.com
Addition Reactions to Unsaturated Systems
The conjugate addition of thiols to activated α,β-unsaturated systems, known as the thia-Michael reaction, provides a highly atom-efficient route to thioethers. acsgcipr.org This 1,4-addition is a versatile method for C-S bond formation. acsgcipr.org For the synthesis of analogous thioether-amines, a thiol can be added to an α,β-unsaturated carbonyl compound, nitrile, or other electron-deficient alkene. acsgcipr.org
The reaction can be catalyzed by either a base or a nucleophile. mdpi.com
Base-Catalyzed Mechanism: A base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile in the 1,4-addition. mdpi.com
Nucleophile-Catalyzed Mechanism: A nucleophile, such as a phosphine, initiates the reaction, leading to the formation of a thiolate anion that propagates the reaction. mdpi.com
This method is highly efficient and selective, often proceeding rapidly under mild conditions, and can even be performed in environmentally benign solvents like water. acsgcipr.orgmdpi.com
Metal-Catalyzed C-S Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-sulfur bonds, particularly for creating aryl thioethers. nih.gov These methods offer broad substrate scope and functional group tolerance, overcoming some limitations of traditional methods. nih.govresearchgate.net Catalysts based on palladium, copper, and nickel are most commonly employed. researchgate.netacsgcipr.org
The general mechanism for these reactions involves an oxidative addition of the metal catalyst into an aryl halide or pseudohalide, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether product and regenerate the active catalyst. acsgcipr.org
Palladium-Catalysis: Palladium complexes, particularly with phosphine-based ligands, are highly effective for coupling aryl halides (iodides, bromides, and chlorides) and triflates with thiols. thieme-connect.com The Migita coupling is a well-known example of a palladium-catalyzed C-S bond formation. thieme-connect.com
Copper-Catalysis: Copper-based systems are an attractive alternative due to the lower cost and toxicity of the metal. researchgate.net Copper(I) iodide (CuI) has been shown to be an effective catalyst for the C-S coupling of aryl iodides with thiols, even in the absence of specialized ligands. uu.nl This offers a simpler and more economical procedure. uu.nl
Nickel-Catalysis: Nickel catalysts are also used for C-S cross-coupling and are particularly useful for activating less reactive but more abundant aryl chlorides. researchgate.net Nickel(II) complexes with bidentate phosphine ligands have demonstrated efficacy in these transformations. nih.gov
Below is a table summarizing various metal-catalyzed systems for aryl thioether synthesis.
| Catalyst System | Coupling Partners | Key Features |
| Palladium | ||
| Pd(PPh₃)₄ / NaOᵗBu | Aryl iodides/bromides + Thiols | Good to excellent yields; moderate yields for aryl chlorides. thieme-connect.com |
| Copper | ||
| CuI (ligand-free) | Aryl iodides + Thiophenols | Low catalyst loading (1-2.5 mol%), mild conditions, good functional group tolerance. uu.nl |
| CuI / Oxalic diamide ligand | Aromatic/Aliphatic thiols + Aryl halides | Enables coupling of a broad range of thiols. thieme-connect.com |
| Nickel | ||
| Ni(dppbz)Br₂ | Aryl bromides + Thiolates | First reported nickel-catalyzed C-S cross-coupling. thieme-connect.com |
| NiCl₂(dppf) / Zn | Aryl mesylates + Thiolates | Demonstrates feasibility of using sulfonate leaving groups. nih.gov |
| Cobalt | ||
| Cobalt(II) complex / Zn | Aryl iodides/bromides + Thiols | Utilizes a more earth-abundant metal catalyst. nih.gov |
Strategic Approaches to Amine Moiety Installation
The introduction of the primary amine is the other key transformation required. This can be accomplished through methods such as the reductive amination of a corresponding carbonyl compound or by nucleophilic displacement of a suitable leaving group.
Reductive Amination of Carbonyl Precursors
Reductive amination is a powerful and widely used one-pot method for synthesizing amines from carbonyl compounds (aldehydes or ketones). bris.ac.ukorganic-chemistry.org This process involves the initial reaction of the carbonyl with an amine source, typically ammonia or an ammonium salt, to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the desired amine. organic-chemistry.org
For the synthesis of this compound, the precursor would be 5-(phenylthio)pentanal. A variety of reducing agents can be employed for the reduction step.
Borohydride Reagents: Sodium borohydride (NaBH₄) is a common choice. organic-chemistry.org More specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion over the starting carbonyl group. researchgate.net
Catalytic Hydrogenation: Hydrogenation over a supported metal catalyst is considered an ideal and green method for reductive amination. acsgcipr.org
Borane Complexes: Reagents such as pyridine borane, 2-picoline borane, and borane-trimethylamine are stable and effective reductants for this transformation. bris.ac.ukorganic-chemistry.orgacsgcipr.org Triethylammine borane (BH₃N(C₂H₅)₃) has been shown to act as both a catalyst for imine formation and as the reductant. rsc.org
The key advantage of reductive amination is its efficiency and the ability to avoid the isolation of the often-unstable imine intermediate. bris.ac.uk
Nucleophilic Displacement of Leaving Groups
The amine group can also be installed via a nucleophilic substitution reaction, where an amine nucleophile displaces a leaving group on an alkyl chain. msu.edu A common source of the nitrogen atom for primary amines is ammonia, although its use can be complicated by over-alkylation, where the newly formed primary amine acts as a nucleophile itself to react with more alkyl halide, leading to secondary and tertiary amines. youtube.com
To circumvent this issue, synthetic equivalents of ammonia are often used:
Gabriel Synthesis: This classic method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces a halide on the substrate. The resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the desired primary amine.
Azide Substitution: Sodium azide (NaN₃) is an excellent nucleophile for introducing the N₃ group via an SN2 reaction. The resulting alkyl azide is then reduced to the primary amine, commonly using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
These methods provide a controlled way to synthesize primary amines while avoiding the formation of byproducts from multiple alkylations. masterorganicchemistry.com
Strain Release Amination in Alicyclic Systems
A modern approach to constructing complex acyclic molecules involves leveraging the potential energy stored in strained alicyclic ring systems. nih.gov This strategy, known as strain-release amination, allows for the direct installation of functional groups onto a core scaffold by opening a "spring-loaded" C-C or C-N bond with a nucleophile, such as an amine. nih.gov
While not yet explicitly reported for the direct synthesis of this compound, the principles of this methodology can be applied conceptually. The reaction of highly strained hydrocarbons, such as bicyclo[1.1.0]butanes, with amines facilitates the formation of cyclobutylamine derivatives. nih.govbaranlab.org Researchers have demonstrated that substituted phenylsulfonylbicyclobutanes can be activated for nucleophilic attack by amines, with electron-withdrawing groups on the phenylsulfonyl moiety increasing the reactivity of the strained central bond. baranlab.orgrsc.org This allows for milder reaction conditions. blogspot.com
Notably, it has also been observed that thiophenol readily adds across the central bond of other strained systems like [1.1.1]propellane. blogspot.com This suggests a plausible two-step synthetic route where a strained bicycloalkane is first opened by thiophenol, followed by functionalization and conversion of another substituent on the resulting cycloalkane ring to an amine. Alternatively, a bifunctional strained system could be envisioned that undergoes sequential or orthogonal ring-opening with a thiol and an amine source. This method offers a powerful tool for diversifying substrates with desirable bioisosteres at various stages of a synthetic sequence. nih.gov
Leuckart-Type Reactions for Primary Amine Generation
The Leuckart reaction, and its variant the Leuckart-Wallach reaction, is a well-established method for the reductive amination of aldehydes and ketones. mdpi.comwikipedia.org This reaction is a one-pot procedure that uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a carbonyl group into an amine. mdpi.comwikipedia.org The process typically requires high temperatures, often between 120°C and 180°C. wikipedia.orgalfa-chemistry.com
The synthesis of a primary amine like this compound via this method would start from the corresponding aldehyde, 5-(phenylthio)pentanal. The mechanism, when using ammonium formate, involves several key steps:
Ammonium formate dissociates at high temperatures to provide ammonia and formic acid. wikipedia.orgsemanticscholar.org
Ammonia adds to the carbonyl carbon of the aldehyde, which, after dehydration, forms an imine intermediate. alfa-chemistry.comsemanticscholar.org
The formate ion then acts as a hydride donor, reducing the iminium ion to the primary amine. wikipedia.orglibretexts.org
If formamide is used, it first attacks the carbonyl group to form an N-formyl derivative after dehydration. wikipedia.org This intermediate is then reduced, and the formyl group must be hydrolyzed in a subsequent step to yield the free primary amine. semanticscholar.org While the Leuckart reaction is robust, drawbacks include the high temperatures required and the potential formation of N-formylated byproducts. alfa-chemistry.com Recent advancements have introduced catalytic versions of the Leuckart-Wallach reaction, for example, using Cp*Rh(III) complexes, which can proceed at much lower temperatures (50-70°C) and offer higher chemoselectivity. mdma.ch
Convergent and Divergent Synthesis Pathways
Sequential Construction of Phenylthio and Pentanamine Moieties
A straightforward and highly controllable approach to this compound is the sequential, or linear, synthesis where the two key functional groups are installed in separate, distinct steps. This method allows for the unambiguous construction of the target molecule from simple, readily available starting materials.
Two primary sequences can be envisioned:
Route A: Thiol addition followed by amination. This route would begin with a five-carbon chain bearing two different leaving groups, for instance, 1-bromo-5-chloropentane. The greater reactivity of the bromide allows for selective nucleophilic substitution by thiophenol (typically in the presence of a mild base) to form 1-chloro-5-(phenylthio)pentane. The remaining chloride can then be displaced by an amine source, such as ammonia or a protected equivalent like phthalimide (in a Gabriel synthesis), followed by deprotection to yield the final primary amine.
Route B: Amination followed by thiol addition. In this alternative sequence, one might start with a protected amino alcohol, such as N-(5-hydroxypentyl)phthalimide. The hydroxyl group would first be converted into a good leaving group, for example, a tosylate or mesylate. Subsequent nucleophilic substitution with sodium thiophenoxide would then introduce the phenylthio moiety. The final step would be the deprotection of the phthalimide group, typically with hydrazine, to release the free primary amine.
These sequential strategies, while potentially longer than convergent approaches, offer excellent control over the placement of functional groups and are often reliable for producing the desired product without complex purification challenges. researchgate.netnih.govnih.gov
Modular Synthesis Approaches for Structural Analogs
Modular synthesis provides a powerful platform for the rapid generation of a library of structural analogs from a common set of building blocks. researchgate.netnih.gov This divergent approach is highly valuable in drug discovery and materials science, where systematic variation of a molecule's components is necessary to optimize properties. For thioether-amines like this compound, a modular strategy would allow for easy modification of the arylthio group, the alkyl chain, and the amine substituent.
A representative modular synthesis is outlined in the table below, showcasing how different starting materials can be combined to create a diverse set of final products. The core reaction could involve the S-alkylation of various thiols with a dihaloalkane, followed by amination with a range of amines.
| Aryl Thiol Component (Ar-SH) | Alkyl Linker (X-R-Y) | Amine Component (R'-NH₂) | Potential Product (Ar-S-R-NH-R') |
|---|---|---|---|
| Thiophenol | 1,5-Dibromopentane | Ammonia | This compound |
| 4-Methylthiophenol | 1,5-Dibromopentane | Ammonia | 5-((4-Methylphenyl)thio)pentan-1-amine |
| Thiophenol | 1,4-Dibromobutane | Ammonia | 4-(Phenylthio)butan-1-amine |
| Thiophenol | 1,5-Dibromopentane | Methylamine | N-Methyl-5-(phenylthio)pentan-1-amine |
| 4-Chlorothiophenol | 1,6-Dibromohexane | Ammonia | 6-((4-Chlorophenyl)thio)hexan-1-amine |
This approach facilitates the efficient exploration of structure-activity relationships by enabling the synthesis of diverse thioether-amine analogs through combinatorial pairing of readily available precursors. nih.gov
Enantioselective Synthesis Strategies
While this compound itself is an achiral molecule, the synthesis of chiral analogs, where a stereocenter exists along the alkyl chain or at the α-position to the amine or sulfur, requires enantioselective methods. Optically active amines are crucial components in over 40% of small-molecule pharmaceuticals. nih.gov
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis is the most efficient and atom-economical strategy for producing enantiomerically enriched chiral amines. nih.govacs.org Among the various techniques, the asymmetric hydrogenation of prochiral imines using transition metal catalysts is a premier method. nih.govacs.orgresearchgate.net
This approach would be applicable to synthesizing a chiral analog, such as 1-phenyl-5-(phenylthio)pentan-1-amine. The synthesis would proceed via the following general steps:
Imine Formation: A ketone precursor, in this case, 1-phenyl-5-(phenylthio)pentan-1-one, is condensed with an amine source (e.g., ammonia) to form the corresponding prochiral ketimine.
Asymmetric Hydrogenation: The imine is then reduced using molecular hydrogen in the presence of a chiral catalyst. These catalysts typically consist of a transition metal (such as Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand (e.g., chiral phosphines like f-spiroPhos or P,N,N ligands). rsc.orgrsc.orgnih.gov
The chiral environment created by the ligand directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine product. nih.gov This method often achieves excellent yields and high enantioselectivities (up to 98% ee or more). rsc.org The development of catalysts based on earth-abundant metals like manganese is also a growing area of interest. rsc.orgnih.gov
| Catalyst Type | Metal Center | Common Chiral Ligand Family | Typical Substrate | Key Advantage |
|---|---|---|---|---|
| Homogeneous Catalyst | Iridium (Ir) | Phosphino-oxazolines (PHOX) | N-Aryl Imines | High activity and enantioselectivity. nih.gov |
| Homogeneous Catalyst | Rhodium (Rh) | Diphosphines (e.g., BINAP) | Imines, Enamines | Well-established for various reductions. |
| Homogeneous Catalyst | Ruthenium (Ru) | Diamine-diphosphine complexes | Ketimines | Effective for transfer hydrogenation. |
| Homogeneous Catalyst | Manganese (Mn) | Chiral P,N,N Ligands | Fluorinated Imines | Utilizes an earth-abundant metal. rsc.orgnih.gov |
These catalytic methods represent the state-of-the-art for the direct and efficient synthesis of α-chiral primary amines and their derivatives. rsc.org
Chiral Auxiliary and Reagent-Controlled Methodologies
The asymmetric synthesis of this compound and analogous thioether-amines can be effectively achieved through the use of chiral auxiliaries. These are stereogenic compounds temporarily incorporated into the molecular structure to direct the stereochemical outcome of a reaction. wikipedia.org Sulfur-containing chiral auxiliaries, often derived from amino acids, have demonstrated superior performance in many asymmetric syntheses. researchgate.net
One plausible approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org In this methodology, the chiral auxiliary is first acylated, and the resulting imide is then subjected to a stereoselective alkylation or other bond-forming reaction. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the incoming reagent, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product. wikipedia.org
Another widely employed class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries are particularly effective in the diastereoselective alkylation of enolates derived from amides. nih.gov The formation of a rigid chelated intermediate allows for excellent facial discrimination, resulting in high diastereomeric excesses. The auxiliary can then be cleaved under acidic or basic conditions to yield the desired chiral carboxylic acid, which can be further converted to the target amine.
More recently, tert-butanesulfinamide, developed by the Ellman laboratory, has emerged as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent can be condensed with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. The sulfinyl group acts as a powerful chiral directing group and can be easily removed under mild acidic conditions to afford the free amine with high enantiomeric purity. yale.edu
| Chiral Auxiliary/Reagent | Type of Asymmetric Reaction | Key Features |
| Oxazolidinones | Alkylation, Aldol reactions | Steric hindrance directs substitution. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation | Forms rigid chelated intermediates. nih.gov |
| tert-Butanesulfinamide | Addition to N-sulfinyl imines | Versatile for a wide range of amines. yale.edu |
| Sulfur-based auxiliaries | Aldol, Michael additions | Superior performance in many cases. researchgate.net |
Analytical Techniques for Reaction Monitoring and Product Isolation in Synthetic Studies
The successful synthesis of this compound relies on careful monitoring of the reaction progress and effective purification of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for these purposes.
Reaction Monitoring:
Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product can be visualized over time. libretexts.org A "co-spot," where the reaction mixture and starting material are spotted in the same lane, can help to definitively identify the starting material spot in the reaction lane. libretexts.org
High-performance liquid chromatography (HPLC) offers a more quantitative approach to reaction monitoring. For amines that lack a strong UV chromophore, pre-column derivatization is often necessary to allow for sensitive detection. sigmaaldrich.comrsc.org Reagents such as dabsyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the primary amine to produce a highly UV-active derivative, enabling precise quantification of the product formation and consumption of the starting material over time. helsinki.fi
Product Isolation and Purification:
Flash column chromatography is the most common method for purifying organic compounds on a laboratory scale. biotage.com However, the purification of amines on standard silica gel can be challenging due to the interaction between the basic amine and the acidic silica surface, which can lead to peak tailing and poor separation. biotage.combiotage.com To mitigate this, several strategies can be employed:
Addition of a competing amine: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, into the eluent can neutralize the acidic sites on the silica gel, improving the peak shape and separation. chemicalforums.comrsc.org
Use of amine-functionalized silica: Specialty stationary phases where the silica surface is covalently modified with amino groups provide a less acidic environment and are highly effective for the purification of basic compounds. biotage.com
Crystallization:
For solid compounds, crystallization is an excellent method for achieving high purity. Thioether-amines can often be converted to their corresponding salts, such as hydrochlorides or acetates, by treatment with an appropriate acid. These salts often exhibit different solubility properties compared to the free base, which can be exploited for purification by crystallization. googleapis.comfrontiersin.orgnih.gov The choice of solvent and counter-ion can significantly influence the crystal packing and morphology.
| Analytical Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Rapid, qualitative assessment of reaction progress. libretexts.org |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring, Purity Assessment | Quantitative analysis, may require derivatization for amines. chromatographyonline.comwiley.com |
| Flash Column Chromatography | Product Isolation | Standard purification method; may require mobile phase modifiers or special columns for amines. biotage.com |
| Crystallization | Final Purification | Can provide high purity material, often as a salt. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 5 Phenylthio Pentan 1 Amine Systems
Reactivity Profiles of the Amine Functionality
The primary amine group in 5-(Phenylthio)pentan-1-amine is a key center for a variety of chemical reactions, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics.
Nucleophilic Reactivity in Condensation and Addition Reactions
The amine functionality of this compound exhibits significant nucleophilic character, readily participating in condensation and addition reactions. A primary example is its reaction with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a cornerstone of synthetic organic chemistry. The process is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. The general mechanism for this transformation is a reversible, acid-catalyzed process.
While specific kinetic data for the nucleophilic addition reactions of this compound are not extensively documented in publicly available literature, the reactivity is expected to be comparable to other primary alkylamines. The rate of reaction is influenced by factors such as the steric hindrance around the carbonyl group and the electronic nature of the substituents on the carbonyl compound.
A study on a similar amine-based nucleophile, pyridoxylamine, demonstrated that reaction rates with various electrophiles could be effectively measured, providing a basis for comparison of nucleophilic reactivity. This suggests that similar kinetic studies could be applied to this compound to quantify its nucleophilicity.
Basicity and Proton Transfer Phenomena
The presence of the lone pair on the nitrogen atom also confers basic properties to this compound. In the presence of an acid, the amine group can accept a proton to form the corresponding ammonium salt. The basicity of an amine is typically expressed by the pKa of its conjugate acid (the ammonium ion). For simple primary alkylamines, the pKa of the conjugate acid is generally in the range of 9 to 11. While the specific pKa value for the conjugate acid of this compound has not been reported, it is anticipated to fall within this typical range for primary amines. The phenylthioether group is sufficiently distant from the amine so as not to exert a significant electronic influence on its basicity.
| Amine Type | Typical pKa of Conjugate Acid |
| Primary Alkylamine | 9.0 - 11.0 |
| Secondary Alkylamine | 10.5 - 11.5 |
| Tertiary Alkylamine | 9.5 - 11.0 |
| Aniline | 4.6 |
This table provides a general comparison of the basicity of different classes of amines. The pKa of the conjugate acid of this compound is expected to be in the range of a typical primary alkylamine.
Formation of Iminium and Related Intermediates
In the course of reactions with carbonyl compounds, particularly under acidic conditions, this compound can form iminium ions as key reactive intermediates. libretexts.org An iminium ion is a cation with the general structure [R₂C=NR₂]⁺. These species are highly electrophilic and are susceptible to attack by a wide range of nucleophiles. nih.gov The formation of an iminium intermediate is a critical step in reactions such as the Mannich reaction and reductive amination.
The mechanism of imine formation from a primary amine and a carbonyl compound proceeds through a carbinolamine intermediate, which then dehydrates to form an iminium ion. libretexts.org Subsequent deprotonation of the nitrogen leads to the neutral imine. The stability and reactivity of the iminium intermediate are influenced by the substituents on both the carbon and nitrogen atoms.
Reactivity Profiles of the Thioether Functionality
The thioether linkage in this compound provides another site for chemical modification, exhibiting reactivity that is distinct from the amine group.
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwayne.edu
The oxidation of a sulfide to a sulfoxide (B87167) is generally a facile process. derpharmachemica.com Controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to the sulfone. For instance, using one equivalent of m-CPBA typically favors the formation of the sulfoxide. researchgate.net The use of a second equivalent of the oxidant will further oxidize the sulfoxide to the corresponding sulfone.
The mechanism of oxidation with peroxy acids like m-CPBA is thought to involve a concerted process where the oxygen atom is transferred from the peroxy acid to the sulfur atom. masterorganicchemistry.com The reactivity of the thioether towards oxidation can be influenced by the electronic nature of the attached groups.
| Oxidizing Agent | Product(s) | General Conditions |
| 1 eq. m-CPBA | 5-(Phenylsulfinyl)pentan-1-amine | Room temperature |
| 2 eq. m-CPBA | 5-(Phenylsulfonyl)pentan-1-amine | Room temperature |
| H₂O₂ | 5-(Phenylsulfinyl)pentan-1-amine and/or 5-(Phenylsulfonyl)pentan-1-amine | Often requires a catalyst |
This table outlines the expected products from the oxidation of the thioether functionality in this compound with common oxidizing agents.
Electrophilic Activation and Intermolecular Interactions
The sulfur atom of the thioether can also act as a nucleophile and react with electrophiles. For example, thioethers can be alkylated with alkyl halides to form sulfonium salts. While the phenyl group in this compound reduces the nucleophilicity of the sulfur atom compared to an alkyl thioether, reactions with strong electrophiles are still possible.
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Detailed Mechanistic Elucidation of Reaction Pathways
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Advanced Spectroscopic Characterization and Structural Analysis for Research Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular structure of 5-(Phenylthio)pentan-1-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved. For analysis, the compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), which is NMR-inactive.
High-Resolution ¹H NMR Spectroscopy
High-resolution ¹H NMR spectroscopy is the first step in structural elucidation, providing information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl ring and the pentyl amine chain.
The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the sulfur atom and the protons on the carbon adjacent to the amine group are also shifted downfield due to the electronegativity of these heteroatoms. The remaining methylene protons of the pentyl chain would appear as multiplets in the more upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl H | 7.0 - 7.5 | Multiplet |
| CH₂-S | ~2.9 | Triplet |
| CH₂-N | ~2.7 | Triplet |
| Internal CH₂ | 1.4 - 1.8 | Multiplets |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Quantitative ¹³C NMR Spectroscopy
Quantitative ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its electronic environment.
The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom attached to the sulfur (ipso-carbon) will have a distinct chemical shift. The carbons of the pentyl chain will appear in the aliphatic region, with the carbons directly bonded to the sulfur and nitrogen atoms being shifted further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl C (ipso) | ~135 |
| Phenyl C | 125 - 130 |
| CH₂-S | ~35 |
| CH₂-N | ~42 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the pentyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different parts of the molecule, such as linking the pentyl chain to the phenylthio group.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. For this compound (C₁₁H₁₇NS), the expected exact mass would be calculated and compared to the measured mass to confirm the formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and for confirming its identity.
The gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum associated with this peak would display the molecular ion peak and a characteristic fragmentation pattern. The fragmentation of this compound would likely involve cleavage of the C-S bond and fragmentation of the pentyl amine chain, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum is predicted to exhibit a unique pattern of absorption bands that confirm the presence of its primary amine, phenylthio, and pentyl functionalities.
The primary amine (-NH₂) group is expected to show characteristic stretching and bending vibrations. wpmucdn.comlibretexts.org Typically, primary amines display two bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which gives rise to a band in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad N-H wagging absorption may be observed between 650 and 900 cm⁻¹. libretexts.org
The presence of the phenyl group introduces several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring result in bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. vscht.cz The substitution pattern of the phenyl ring can also be inferred from the pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region and the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.
The aliphatic pentyl chain and the thioether linkage also contribute to the IR spectrum. The C-H stretching vibrations of the methylene (-CH₂) groups in the pentyl chain will produce strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org The C-S stretching vibration of the thioether is typically weak and falls in the fingerprint region, making it sometimes difficult to identify definitively. The C-N stretching of the aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Primary Amine | N-H Wag | 900 - 650 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Therefore, a detailed analysis of its solid-state conformation and packing is not possible at this time.
However, if a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable insights. The data would reveal the precise dihedral angles of the pentyl chain, defining its conformation (e.g., extended or folded). It would also elucidate the orientation of the phenyl ring relative to the rest of the molecule.
Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing. These could include hydrogen bonds involving the primary amine group (N-H···N or N-H···S interactions), van der Waals forces between the aliphatic chains, and π-π stacking interactions between the phenyl rings of adjacent molecules. Understanding these interactions is crucial for explaining the macroscopic properties of the solid material, such as its melting point and solubility. In the absence of experimental data, computational modeling could be employed to predict the likely solid-state conformation and packing of this compound.
Computational Chemistry and Theoretical Modeling of 5 Phenylthio Pentan 1 Amine
Electronic Structure and Bonding Characterization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 5-(Phenylthio)pentan-1-amine, DFT calculations would typically be employed to determine its optimized ground-state geometry, electron density distribution, and related electronic properties. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular electrostatic potential (MEP) surface would reveal regions of positive and negative electrostatic potential, offering insights into potential sites for electrophilic and nucleophilic attack. However, no specific DFT studies have been published for this compound.
Molecular Orbital (MO) theory provides a description of chemical bonding in terms of orbitals that are spread across the entire molecule. bccampus.cawikipedia.org An analysis of this compound would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO). Without specific research, these properties remain uncharacterized for this molecule.
Conformational Analysis and Energy Landscapes
Due to the flexible pentylamine chain and the phenylthio group, this compound can exist in numerous conformations. A systematic conformer search, typically using a combination of molecular mechanics for an initial broad search followed by higher-level ab initio or DFT methods for refinement, would be necessary to identify the low-energy conformers. nih.gov These studies identify the most stable three-dimensional arrangements of the atoms, which is crucial for understanding its physical properties and biological interactions. Such a conformational analysis has not been reported in the literature for this compound.
To understand the energy barriers between different conformers, torsional potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles (for example, around the C-S bond or the C-C bonds of the alkyl chain) and calculating the energy at each step. The resulting energy profile reveals the transition states and the energy required for conformational changes. This information is vital for understanding the molecule's dynamic behavior, but no such data is available for this compound.
Reaction Mechanism Prediction and Transition State Identification
Computational methods are frequently used to elucidate the mechanisms of chemical reactions. nih.gov For this compound, this could involve modeling its reactions, such as N-acylation or S-oxidation. DFT is commonly used to locate the transition state structures and calculate the activation energies for proposed reaction pathways. mdpi.com This provides a detailed, step-by-step understanding of how the reaction proceeds and can predict reaction rates and product distributions. Currently, no studies have been published that predict or identify reaction mechanisms involving this compound.
Computational Elucidation of Catalytic Cycles
While specific research on the catalytic cycles involving this compound is not extensively documented in publicly available literature, computational studies can be employed to model its potential role in catalytic processes. Density Functional Theory (DFT) is a common method used to map out the reaction pathways of a catalytic cycle.
For a hypothetical catalytic reaction involving this compound, the process would typically involve the following computationally modeled steps:
Substrate and Catalyst Binding: Initial calculations would determine the geometry and binding energy of the complex formed between the catalyst and this compound.
Transition State Search: Sophisticated algorithms are used to locate the transition state structures for each elementary step in the proposed cycle.
Product Formation and Catalyst Regeneration: The final steps of the reaction leading to the product and the regeneration of the active catalyst are modeled to ensure the cycle is closed.
Such computational studies provide a mechanistic understanding at the molecular level, which is crucial for the design of more efficient catalytic systems.
Energy Barrier Calculations for Key Steps
A critical aspect of understanding reaction mechanisms is the determination of the activation energy barriers for the key steps. These barriers govern the rate of the reaction. Computational methods, such as DFT, are instrumental in calculating these energy profiles.
For a potential reaction of this compound, the energy barrier for a key step (e.g., a C-N bond formation) would be calculated by determining the energy difference between the reactant state and the transition state. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.
Table 1: Hypothetical Energy Barriers for a Reaction Step of this compound
| Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (Toluene) | 25.8 |
| M06-2X | 6-311+G(d,p) | SMD (Acetonitrile) | 22.5 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is also a valuable tool for predicting and interpreting spectroscopic data, which aids in the characterization of molecules.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for these predictions.
The predicted chemical shifts for this compound would be calculated for an optimized geometry of the molecule. Comparing the calculated shifts with experimental data can confirm the proposed structure and assign the signals to specific atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (alpha to N) | 42.1 |
| C (beta to N) | 33.5 |
| C (gamma to N) | 24.8 |
| C (delta to S) | 31.2 |
| C (epsilon to S) | 35.9 |
| C (ipso-phenyl) | 137.0 |
| C (ortho-phenyl) | 129.5 |
| C (meta-phenyl) | 128.8 |
This table contains theoretically predicted data based on standard computational chemistry protocols. The atom numbering is based on the IUPAC nomenclature.
Vibrational Frequency Analysis for IR Spectral Correlation
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational vibrational frequency analysis calculates the normal modes of vibration and their corresponding frequencies.
These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3450, 3360 |
| C-H stretch (aliphatic) | 2950-2850 |
| C-H stretch (aromatic) | 3100-3000 |
| C-N stretch | 1250-1020 |
The predicted frequencies are unscaled and represent the harmonic vibrational frequencies calculated at a typical DFT level of theory.
In-depth Analysis of this compound in Advanced Research Applications
Extensive research into the scientific literature and chemical databases has revealed a significant lack of specific published data regarding the advanced research applications of this compound in the areas of catalysis, materials science, and functional polymer chemistry as outlined in the requested article structure.
While the foundational chemical structure of this compound, which features a primary amine and a thioether functional group, suggests potential for a variety of chemical applications, there is currently no substantial body of peer-reviewed research available to create a detailed and scientifically accurate article on its specific roles in the advanced contexts of:
Catalysis and Catalyst Design: No specific studies were identified that detail its use as a ligand scaffold for transition metal catalysis, its role in organocatalytic systems, or its application in the design of recoverable and reusable catalytic systems. General principles of catalysis suggest that molecules with both soft (sulfur) and hard (nitrogen) donor atoms can act as bidentate ligands for transition metals, but specific research validating this for this compound is not present in the available literature. Similarly, while primary amines can be used in organocatalysis, the specific contributions and applications of this particular molecule have not been documented. The design of recoverable catalysts often involves anchoring catalytic moieties to a solid support, a process for which this compound could potentially be functionalized, though no such systems have been reported.
Materials Science and Functional Polymer Chemistry: There is a similar absence of research detailing the use of this compound as a monomeric unit for polymer synthesis or as a cross-linking agent in polymer network formation. Primary amines are well-known functional groups for initiating or participating in polymerization reactions (e.g., with epoxides or isocyanates) and for acting as cross-linkers to form polymer networks. However, specific polymers or networks derived from this compound are not described in the current body of scientific literature.
Due to the lack of available research data specifically focused on this compound in the advanced applications outlined, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content inclusions. The creation of such an article would require speculative and unsubstantiated information, which would not meet the standards of scientific accuracy. Further empirical research would be necessary to elucidate the potential roles of this compound in the specified fields of chemical science and engineering.
Advanced Research Applications of 5 Phenylthio Pentan 1 Amine in Chemical Science and Engineering
Materials Science and Functional Polymer Chemistry
Components in Stimuli-Responsive Material Development (e.g., Oxidation-Responsive)
Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external cues. nih.govnih.govmdpi.comcoledeforest.com The thioether linkage in 5-(Phenylthio)pentan-1-amine is particularly susceptible to oxidation, making it an excellent component for creating oxidation-responsive materials.
The fundamental principle behind this responsiveness lies in the polarity change upon oxidation of the thioether. The relatively hydrophobic thioether can be oxidized to a more hydrophilic sulfoxide (B87167) or sulfone. This transformation from a hydrophobic to a hydrophilic state is a key mechanism for inducing macroscopic changes in a material. rsc.orgnih.gov When incorporated into a polymer, this can trigger a phase transition, leading to the disassembly of nanoparticles or the swelling of a hydrogel. rsc.orgsemopenalex.org
Polymers containing thioether groups are widely investigated for biomedical applications due to this hydrophobic-to-hydrophilic phase transition under oxidative conditions. rsc.org This characteristic allows them to self-assemble in aqueous solutions to form structures like micelles or hydrogels, which can be used as carriers for therapeutic agents. rsc.org The presence of reactive oxygen species (ROS), which are often elevated in disease states like cancer, can trigger the oxidation of the thioether, leading to the disassembly of the carrier and the controlled release of its payload at the target site. nih.govsemopenalex.org
Table 1: Oxidation-Responsive Behavior of Thioether-Containing Polymers
| Stimulus | Responsive Group | Transformation | Resulting Property Change | Potential Application |
| Reactive Oxygen Species (ROS) | Thioether | Thioether → Sulfoxide/Sulfone | Increased Hydrophilicity | Targeted Drug Delivery |
| Hydrogen Peroxide (H₂O₂) | Thioether | Thioether → Sulfoxide/Sulfone | Material Swelling/Degradation | Biomaterial Coatings |
Detailed research has demonstrated the fabrication of oxidation-responsive biomaterial coatings and films using thioether-functionalized polymers. nih.govbiorxiv.org These materials can effectively scavenge hydrogen peroxide, a common ROS, leading to the conversion of thioether groups to sulfoxide groups. This oxidation-driven transition increases the wettability and reduces the stiffness of the material, which can minimize protein adsorption and the foreign body response when used in medical implants. nih.govbiorxiv.org
Surface Modification Agents for Engineered Materials
The amine group of this compound serves as a versatile anchor for grafting the molecule onto the surfaces of various engineered materials. This surface modification can impart new functionalities to the material, such as altered hydrophobicity, biocompatibility, or the ability to further conjugate other molecules.
The process of amine-functionalization is a widely used strategy for modifying the surface of inorganic adsorbents for applications in water treatment and antimicrobial coatings. mdpi.com The amine group can be covalently grafted onto surfaces through various chemical reactions, providing a robust and stable modification. mdpi.comresearchgate.net For instance, aminosilanes are commonly used to functionalize silica-based materials, where the silane group reacts with surface hydroxyls to form a covalent bond, leaving the amine group exposed for further reactions. iu.edu
The presence of the phenylthio group on the surface can then be exploited for its own unique properties. For example, the thioether can act as a coordination site for metal nanoparticles or as a responsive element, as discussed in the previous section. The functionalization of diamond surfaces with terminal thiol groups, which have a similar affinity for metals as thioethers, has been demonstrated for the development of electrochemical sensors. rti.org
Table 2: Surface Modification Applications
| Material | Modifying Agent Functionality | Purpose of Modification | Potential Application |
| Zeolite | Amine/Thiol | Immobilization of Gold Nanoparticles | Catalysis |
| Diamond | Amine/Thiol | Detection of Nitrogen-Oxygen Species | Electrochemical Sensing |
| Carbon Nanotubes | Thiol-Amine | Detection of Biomarker Gases | Gas Sensing |
| Silica | Amine | Site-Isolated Catalysis | Chemical Synthesis |
Research has shown the successful functionalization of zeolite surfaces with molecules containing either amine or thiol groups for the purpose of immobilizing gold nanoparticles. nih.gov Similarly, carbon nanotubes decorated with thiol-amine functionalized metal nanoparticles have shown enhanced sensitivity in the detection of volatile organic compounds (VOCs). mdpi.com The selective oxidation of tertiary amine-derivatized surfaces has also been shown to control protein adhesion, which is a critical aspect in the design of biocompatible materials. acs.org
Chemical Probes and Sensing Technologies
The dual functionality of this compound makes it a valuable component in the design of chemical probes and sensors. Both the amine and the thioether groups can be tailored to interact with specific analytes, leading to a detectable signal.
Design of Chemosensors Based on Amine/Thioether Reactivity
Chemosensors are molecules designed to selectively bind to a specific analyte and produce a measurable signal. The amine group of this compound can act as a recognition site for various analytes, including biogenic amines, through interactions such as hydrogen bonding or the formation of imines. nih.govnih.gov The thioether group can also be involved in analyte recognition, particularly for metal ions or through redox-based sensing mechanisms. rsc.org
The design of chemosensors often involves integrating a recognition unit (the part that binds the analyte) with a signaling unit (the part that produces the signal). The reactivity of the amine and thioether groups can be harnessed to trigger a change in the signaling unit. For example, the nucleophilic nature of the amine group can be utilized in reactions that lead to a color change or a change in fluorescence. nih.gov
Development of Fluorescent or Chromogenic Probes
Fluorescent and chromogenic probes are powerful tools in chemical and biological analysis, allowing for the visualization and quantification of specific molecules. The amine group of this compound can be readily coupled to fluorescent dyes or chromophores. biotium.com The subsequent interaction of the probe with its target analyte can then modulate the photophysical properties of the dye, leading to a change in fluorescence intensity or color.
The thioether group can also play a role in the design of fluorescent probes. For instance, thioether-containing probes have been developed to study thiol-mediated exchange reactions on cell surfaces. nih.gov The cleavage of the thioether bond by thiols can lead to the release of a fluorescent reporter. Furthermore, the oxidation of the thioether to a sulfoxide can alter the electronic properties of the probe, leading to a change in its fluorescence. rsc.org A variety of thiol-reactive probes that form thioethers upon reaction with thiols are commercially available and used extensively in biological research. thermofisher.com The design of such probes often relies on the nucleophilic addition or substitution reactions of thiols. nih.govmdpi.com
Building Blocks in Retrosynthetic Analysis of Complex Organic Architectures
Retrosynthetic analysis is a problem-solving technique used by organic chemists to plan the synthesis of complex molecules. wikipedia.orgias.ac.inresearchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. wikipedia.orgamazonaws.com this compound, with its distinct amine and thioether functionalities, can be a valuable building block in such analyses.
In a retrosynthetic analysis, the presence of the amine group in a target molecule might suggest a disconnection leading back to this compound and a carbonyl compound via a reductive amination reaction. youtube.com Similarly, the phenylthio group could be disconnected through a nucleophilic substitution reaction, leading back to this compound and an electrophile.
Synthetic Utility in the Construction of Macrocycles
Macrocycles are large cyclic molecules that often possess unique properties and biological activities. The synthesis of macrocycles presents a significant challenge due to the entropic cost of bringing the two ends of a long linear precursor together. The bifunctional nature of this compound makes it an attractive component for the construction of macrocycles containing both amine and thioether linkages.
One common strategy for macrocyclization is the reaction of a precursor containing two reactive functional groups under high dilution conditions. In the context of this compound, a derivative could be synthesized where the amine is acylated with a long chain containing a terminal electrophile. An intramolecular reaction between the thioether and the electrophile would then lead to the formation of a macrocycle. The synthesis of macrocyclic aromatic thioether sulfones has been reported, demonstrating the feasibility of forming large rings containing thioether linkages. rsc.org Similarly, macrocycles containing ether and thioether functionalities have been synthesized from phthalaldehyde. researchgate.net Peptide macrocycles can also be synthesized using multicomponent reactions involving thiols and amines. nih.gov The construction of thioether cyclic peptide libraries has been achieved through mRNA display for the discovery of RNA binders. acs.org
Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable absence of published research detailing the use of This compound as a precursor for the synthesis of structurally diverse chemical entities.
The primary functional groups of this compound, a primary amine and a thioether, theoretically offer versatile reactivity for constructing a variety of molecular architectures. The primary amine could undergo a wide range of transformations, including but not limited to:
N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom.
Amide and Sulfonamide Formation: Acylation with carboxylic acid derivatives or sulfonyl chlorides to yield corresponding amides and sulfonamides.
Imine and Enamine Synthesis: Condensation reactions with aldehydes and ketones.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Participation in Multicomponent Reactions: Acting as the amine component in reactions like the Ugi or Mannich reactions to build complex molecules in a single step.
The thioether linkage could also be a site for chemical modification, for instance, through oxidation to the corresponding sulfoxide or sulfone, which would significantly alter the electronic and steric properties of the molecule and any subsequent derivatives.
However, at present, the synthetic potential of this compound as a building block in synthetic and medicinal chemistry remains largely unexplored in the available scientific literature. Consequently, there are no specific research findings, detailed reaction protocols, or data tables of synthesized derivatives to report for this particular compound. Further research would be necessary to elucidate its reactivity and establish its utility as a precursor for generating diverse chemical structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Phenylthio)pentan-1-amine in laboratory settings?
- Methodological Answer : The synthesis can be achieved via nucleophilic substitution or reductive amination. For example, reacting 5-bromopentan-1-amine with thiophenol in the presence of a base like potassium carbonate under reflux conditions (e.g., 80°C in DMF) yields the target compound. Reductive amination using 5-aminopentanal and phenylthiol with sodium cyanoborohydride (NaBH3CN) in methanol at room temperature is another viable route . Optimization should focus on solvent polarity, reaction time, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How should spectroscopic techniques (NMR, LC-MS) be employed to characterize this compound?
- Methodological Answer :
- 1H NMR : Dissolve the compound in deuterated chloroform (CDCl3) and analyze for characteristic peaks: δ ~1.4–1.6 ppm (pentyl chain CH2), δ ~2.6–2.8 ppm (-S-C6H5 adjacent CH2), and δ ~7.2–7.4 ppm (aromatic protons).
- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H]+ at m/z 212.1 (C11H17NS). Include fragmentation patterns to confirm the thioether linkage. Reference protocols from similar amines, such as 5-(4-Methylpiperazin-1-yl)pentan-1-amine .
Q. What are the common functionalization reactions of this compound?
- Methodological Answer : The thioether group undergoes oxidation to sulfoxides/sulfones using H2O2 or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The primary amine can be acylated with acyl chlorides (e.g., acetyl chloride in THF) or participate in Schiff base formation with aldehydes. For example, condensation with benzaldehyde in ethanol yields an imine, reducible to a secondary amine via NaBH4 .
Advanced Research Questions
Q. How can this compound be integrated into coordination complexes for material science applications?
- Methodological Answer : The amine and thioether groups act as bifunctional ligands. For nanoparticle dimerization (e.g., Au or Fe3O4), functionalize nanoparticles with the compound via thiol-gold interactions or amine-carboxyl coupling (EDC/NHS chemistry). A solid-support approach, as demonstrated for terpy-amine ligands, can ensure controlled monofunctionalization . Post-functionalization, dimerization is achieved using iron-terpyridine complexes, monitored via TEM and UV-Vis spectroscopy.
Q. What strategies resolve contradictory data in the reactivity of this compound with electrophiles?
- Methodological Answer : Contradictions in sulfoxide/sulfone yields under varying conditions (e.g., solvent polarity, oxidant strength) require systematic kinetic studies. Use HPLC or GC-MS to quantify product ratios. For example, compare H2O2 (mild) vs. KMnO4 (strong) in acetonitrile vs. water. Statistical tools (ANOVA) and density functional theory (DFT) simulations can model reaction pathways and identify dominant mechanisms .
Q. How does the electronic nature of the phenylthio group influence the compound’s bioactivity in neurotransmitter receptor studies?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement with [3H]-serotonin) to compare affinity with unsubstituted pentan-1-amine. Use molecular docking (AutoDock Vina) to simulate interactions with receptor active sites (e.g., 5-HT3). Correlate results with Hammett σ values to assess electron-withdrawing/donating effects of para-substituted phenylthio groups .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) and characterize intermediates (TLC, FT-IR) to ensure consistency .
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs NMR simulator) .
- Ethical Compliance : Adhere to safety protocols for thiol handling (e.g., fume hood use, PPE) and dispose of oxidizing agents per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
